Cas no 2138234-46-3 (2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-)

2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 化学的及び物理的性質
名前と識別子
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- 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-
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- インチ: 1S/C12H12O4S/c1-3-17-11-9-7(15-2)5-4-6-8(9)16-10(11)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
- InChIKey: BTHMYTUZCTXVAI-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC(OC)=C2C(SCC)=C1C(O)=O
2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361154-5.0g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 5.0g |
$8790.0 | 2023-03-07 | ||
Enamine | EN300-361154-0.5g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 0.5g |
$2910.0 | 2023-03-07 | ||
Enamine | EN300-361154-0.25g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 0.25g |
$2789.0 | 2023-03-07 | ||
Enamine | EN300-361154-1.0g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-361154-10.0g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 10.0g |
$13032.0 | 2023-03-07 | ||
Enamine | EN300-361154-0.05g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 0.05g |
$2545.0 | 2023-03-07 | ||
Enamine | EN300-361154-0.1g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 0.1g |
$2668.0 | 2023-03-07 | ||
Enamine | EN300-361154-2.5g |
3-(ethylsulfanyl)-4-methoxy-1-benzofuran-2-carboxylic acid |
2138234-46-3 | 2.5g |
$5940.0 | 2023-03-07 |
2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy-に関する追加情報
Introduction to 2-Benzofurancarboxylic Acid, 3-(Ethylthio)-4-Methoxy- (CAS No. 2138234-46-3)
2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- (CAS No. 2138234-46-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The chemical structure of 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- is characterized by a benzofuran ring system substituted with an ethylthio group at the 3-position and a methoxy group at the 4-position. These functional groups play a crucial role in modulating the compound's pharmacological properties and biological activity. The presence of the ethylthio group, in particular, has been shown to enhance the lipophilicity and cell membrane permeability of the molecule, which can be advantageous for drug delivery and target engagement.
Recent studies have explored the potential of 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- in various therapeutic areas. One notable area of research is its anti-inflammatory activity. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- has also shown promising anticancer activity. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are frequently dysregulated in cancer cells.
The methoxy group at the 4-position of the benzofuran ring has been found to contribute significantly to the compound's anticancer activity by enhancing its stability and reducing its metabolic degradation. This structural feature also improves the compound's solubility and bioavailability, making it a promising candidate for further development as an anticancer agent.
Beyond its therapeutic applications, 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- has also been studied for its potential use in chemical synthesis and materials science. The unique combination of functional groups in this molecule makes it a valuable building block for constructing more complex organic molecules with tailored properties. For example, researchers have utilized this compound as a starting material for synthesizing novel polymers with enhanced mechanical strength and thermal stability.
In conclusion, 2-Benzofurancarboxylic acid, 3-(ethylthio)-4-methoxy- (CAS No. 2138234-46-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and biological activities make it an exciting subject for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound is poised to play a significant role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.
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